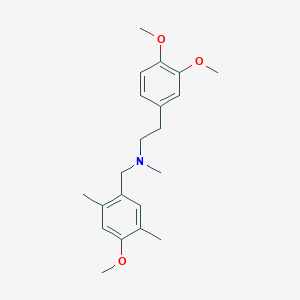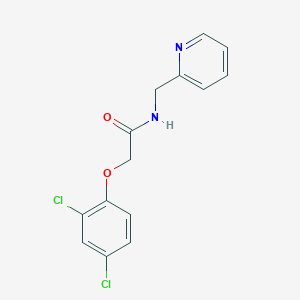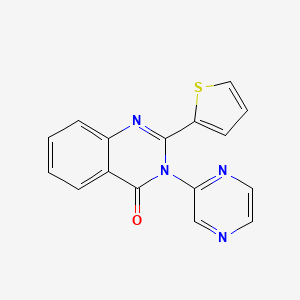![molecular formula C19H21NO2 B5765548 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one, also known as PD98059, is a highly specific inhibitor of the MAP kinase kinase (MEK) signaling pathway. This compound has been widely used in scientific research to study the role of the MEK pathway in various biological processes.
Mechanism of Action
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one acts as a highly specific inhibitor of the MEK pathway by binding to the ATP-binding site of MEK1 and preventing its activation. This results in the inhibition of downstream signaling pathways, including the ERK pathway, which play crucial roles in cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one is its high specificity for the MEK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, this compound has been well-characterized and is widely available for use in laboratory experiments. However, one limitation of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Future Directions
There are numerous future directions for research involving 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one. One area of interest is the development of more potent and specific MEK inhibitors that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the role of the MEK pathway in various biological processes and to identify potential targets for therapeutic intervention. Finally, there is a need for further investigation into the potential side effects and toxicity of MEK inhibitors, particularly in the context of long-term use.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate, which is then reduced with sodium borohydride to yield the final product. This synthesis method has been well-established and is commonly used in the laboratory.
Scientific Research Applications
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been extensively used in scientific research to study the role of the MEK pathway in various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activation of the MEK pathway, leading to downstream effects on cellular processes.
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-4-6-16(7-5-14)13-20-15(2)12-19(21)17-8-10-18(22-3)11-9-17/h4-12,20H,13H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJUTKOFRIKGT-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![N-(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5765497.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)

![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)


![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)